molecular formula C24H20Cl2N4O B423263 N'~1~-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE

N'~1~-{(E)-1-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE

Cat. No.: B423263
M. Wt: 451.3g/mol
InChI Key: IOIQXSIXBLTXOI-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a unique structure that includes a dichlorophenyl group, a dimethylpyrrole moiety, and a pyrrolylbenzohydrazide framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 2-(1H-pyrrol-1-yl)benzohydrazide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
  • N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-indol-1-yl)benzohydrazide

Uniqueness

N’-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both dichlorophenyl and dimethylpyrrole groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C24H20Cl2N4O

Molecular Weight

451.3g/mol

IUPAC Name

N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C24H20Cl2N4O/c1-16-13-18(17(2)30(16)19-9-10-21(25)22(26)14-19)15-27-28-24(31)20-7-3-4-8-23(20)29-11-5-6-12-29/h3-15H,1-2H3,(H,28,31)/b27-15+

InChI Key

IOIQXSIXBLTXOI-JFLMPSFJSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4

Origin of Product

United States

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